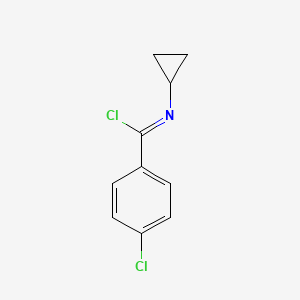

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

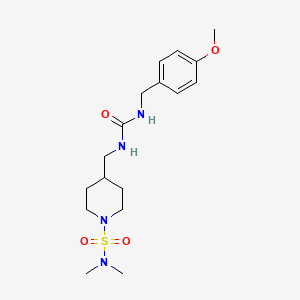

“4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride” is a chemical compound with the CAS number 39887-81-5 . It has a molecular weight of 214.09 and a molecular formula of C10H9Cl2N .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación

Ring-opening and Halogenation Reactions

- Ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes with iodobenzene dichloride leads to products bearing chlorine atoms. This demonstrates the reactivity of cyclopropyl groups in halogenation reactions, which can be applied in synthesizing complex molecules with precise chlorination patterns (Garve et al., 2014).

Reactions with Fluorinated Benzenes

- The interaction of N-(pentafluorophenyl)carbonimidoyl dichloride with fluorinated benzenes in the presence of AlCl3 showcases the compound's role in facilitating the formation of imidoyl chlorides and azomethines. Such reactions are critical for developing novel organic compounds with potential applications in materials science and pharmaceuticals (Petrova et al., 2002).

Aryl Bond Cleavages

- Studies on aryl carbon-chlorine (Ar-Cl) and aryl carbon-fluorine (Ar-F) bond cleavages by rhodium porphyrins highlight the potential of 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride in facilitating selective bond cleavage, which is crucial for the degradation of persistent organic pollutants and the synthesis of organic compounds (Qian et al., 2015).

Advanced Oxidation Processes

- The effects of chloride ion on degradation of azo dyes by sulfate radical-based advanced oxidation processes indicate the role of chlorinated compounds in environmental remediation technologies. This study implies that chlorinated compounds like 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride could be used to enhance the degradation of pollutants (Yuan et al., 2011).

Propiedades

IUPAC Name |

4-chloro-N-cyclopropylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N/c11-8-3-1-7(2-4-8)10(12)13-9-5-6-9/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSRZEWMXHWXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2957469.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2957471.png)

![Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2957475.png)

![Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2957476.png)

![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)